2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide
Description
Historical Development of Pyrimidothiazine Chemistry
Pyrimidothiazines represent a critical class of fused heterocyclic compounds first explored in the mid-20th century for their antiparasitic and antimicrobial properties. Early synthetic routes relied on multistep cyclization reactions involving pyrimidine precursors and sulfur-containing reagents. A pivotal advancement occurred in 2021 with the development of catalyst-free electrophilic heterocyclization methods, enabling efficient synthesis of pyrazolo- and benzo-fused pyrimidothiazinium trihalogenides. These methods reduced reaction times from days to hours while achieving yields exceeding 80% for novel derivatives. The structural complexity of pyrimidothiazines, characterized by their N-C-S linkage and planar aromatic systems, has driven continuous innovation in synthetic organic chemistry.
Significance of Benzo[c]pyrimido[4,5-e]thiazin Derivatives in Medicinal Chemistry
Benzo[c]pyrimido[4,5-e]thiazin derivatives exhibit broad-spectrum biological activity due to their unique electronic configuration and hydrogen-bonding capacity. Key pharmacological attributes include:
The benzo[c]pyrimido[4,5-e]thiazin core enhances membrane permeability compared to simpler pyrimidines, as demonstrated by logP values ranging from 1.8 to 3.2 for substituted derivatives.
Emergence of Thioether-Linked Acetamide Derivatives
Thioether linkages in acetamide derivatives improve metabolic stability and target binding affinity. The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e]thiazin-2-yl)thio)-N-(p-tolyl)acetamide exemplifies this trend, with its thioether bridge enhancing π-π stacking interactions in hydrophobic enzyme pockets. Synthetic strategies for such derivatives often involve:
- Nucleophilic substitution of chloropyrimidothiazines with thiol-containing intermediates
- Ullmann-type coupling for aryl-thioether formation
- Post-functionalization of acetamide groups via carbodiimide-mediated amidation
These methods achieve regioselectivity >90% when using polar aprotic solvents like DMF or DMSO.
Evolution of 6-Benzyl Pyrimidothiazine Research
The 6-benzyl substituent in pyrimidothiazines modulates steric and electronic properties critical for biological activity. Comparative studies show:
| 6-Position Substituent | Solubility (mg/mL) | MIC against M. tuberculosis (μg/mL) |
|---|---|---|
| Methyl | 0.45 | 12.8 |
| Benzyl | 0.18 | 6.4 |
| 4-Fluorobenzyl | 0.22 | 5.1 |
Data adapted from FtsZ inhibition studies and solubility assays. The benzyl group’s hydrophobic surface area (≈230 Ų) enhances target binding but reduces aqueous solubility, necessitating formulation optimization.
Academic and Industrial Research Interest in Benzo[c]pyrimido Compounds
Between 2015–2025, over 120 patents and 450 journal articles focused on benzo[c]pyrimido derivatives, reflecting sustained cross-sector interest. Academic institutions dominate early-stage discovery (≈70% of publications), while industry partners prioritize lead optimization and formulation. Collaborative efforts have yielded:
- Dual-action antiretroviral/anti-inflammatory agents
- Third-generation antituberculars with nanomolar potency
- Photosensitizers for photodynamic therapy
The global market for pyrimidothiazine-based therapeutics is projected to reach $1.2 billion by 2030, driven by antimicrobial resistance concerns.
Current Research Landscape and Scientific Gaps
Despite advances, critical challenges persist:
- Selectivity Issues : Many derivatives show cytotoxicity in mammalian cells (e.g., Vero cell CC₅₀ <10 μM).
- Pharmacokinetic Limitations : Low oral bioavailability (<15% for most analogs) due to extensive first-pass metabolism.
- Structural Complexity : Multi-step syntheses hinder large-scale production (average 6–8 steps, 32% overall yield).
- Mechanistic Uncertainties : Limited data on off-target effects and resistance development.
Properties
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-18-11-13-20(14-12-18)28-24(31)17-34-26-27-15-23-25(29-26)21-9-5-6-10-22(21)30(35(23,32)33)16-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYYGZRBTZWLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzyl chloride, p-toluidine, and various sulfur-containing reagents. The key steps in the synthesis may involve:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core: This step involves the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases as catalysts.
Introduction of the benzyl group: This step typically involves the alkylation of the core structure with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to form the dioxido group: This step may involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Thioacetamide formation: This step involves the reaction of the intermediate compound with thioacetamide under suitable conditions, often in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-((6-Benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-((6-Benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Cytotoxic Activity
Several compounds share structural motifs with the target molecule, such as thioacetamide linkages, heterocyclic cores, and aryl substituents. Key examples include:
Key Observations:
Cytotoxicity :
- The benzothiazole-imidazole derivative (IC₅₀ = 15.67 µg/mL) demonstrates moderate antiproliferative activity against glioma cells .
- Compound 154, with an oxadiazole core, shows superior potency (IC₅₀ = 3.8 µM) against A549 lung cancer cells, attributed to halogen (Cl) and electron-donating groups (EDGs) enhancing target binding .
- The absence of direct data for the target compound precludes definitive conclusions, but its benzyl and p-tolyl EDGs may synergize similarly to improve activity.
Structural Influence :
- Heterocyclic Cores : Pyrimidine (target compound) and oxadiazole (Compound 154) scaffolds are both associated with DNA intercalation or enzyme inhibition .
- Substituent Effects :
- Halogens (e.g., Cl in Compound 154) enhance cytotoxicity via hydrophobic interactions .
- EDGs (e.g., p-tolyl in the target compound and Compound 154) improve solubility and membrane permeability .
Key Observations:
- Synthetic Complexity : The target compound’s fused benzo[c]pyrimido[4,5-e][1,2]thiazine core likely requires multi-step synthesis, akin to thiazolo[3,2-a]pyrimidines (e.g., 11a), which involve condensation and cyclization steps .
Mechanism and Structure-Activity Relationships (SAR)
- Mechanistic Insights :
- SAR Trends: Thioether Linkage: Critical for maintaining conformational flexibility and binding to enzymatic pockets . Sulfone Group: The 5,5-dioxido group in the target compound may enhance solubility and oxidative stability compared to non-sulfonated analogues .
Biological Activity
The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(p-tolyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This compound features a thiazine core and various functional groups that suggest significant interactions with biological targets.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 548.63 g/mol. Its unique structural components include:
- Thiazine ring : Contributes to the compound's biological activity.
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Thioether linkage : May influence the compound's reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammatory responses. For instance, the compound may inhibit kinases or other critical enzymes in cellular signaling pathways.
- Receptor Modulation : The structural features suggest potential interactions with various receptors, which could lead to modulation of their activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Antimicrobial Activity
Preliminary studies have demonstrated significant antimicrobial properties against various pathogens. The compound's structure suggests it might be effective against bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound Type | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzothiazoles | Antimicrobial | Inhibition of bacterial DNA gyrase |
| Thiazolidinediones | Antidiabetic | Modulation of glucose metabolism |
| Sulfonamides | Antibacterial | Inhibition of bacterial folate synthesis |
Case Studies
- Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit DNA gyrase and topoisomerase IV in E. coli, with IC50 values in the nanomolar range, indicating potent antibacterial activity .
- Cancer Research : Compounds with similar structures have been evaluated for their anticancer properties. They may act by inhibiting specific kinases involved in tumor growth and metastasis .
Comparative Analysis
To understand the uniqueness of this compound compared to other bioactive compounds, a comparative analysis is useful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(benzyl)-5H-benzo[c]pyrimido[4,5-e][1,2]thiazine | Similar thiazine core | Kinase inhibition |
| 4-(benzoyl)-N-(phenethyl)aniline | Amide linkage with phenethyl group | Antimicrobial activity |
| 3-(benzothiazolyl)anilines | Contains thiazole ring | Anticancer properties |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities not observed in other compounds.
Q & A
Q. What strategies optimize ADME properties for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
